molecular formula C13H7F3N2O3S B1607976 5-Nitro-2-([5-(trifluoromethyl)pyridin-2-yl]thio)benzaldehyde CAS No. 680579-40-2

5-Nitro-2-([5-(trifluoromethyl)pyridin-2-yl]thio)benzaldehyde

Cat. No. B1607976
CAS RN: 680579-40-2
M. Wt: 328.27 g/mol
InChI Key: JMTLOJSDVQRZHJ-UHFFFAOYSA-N
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Description

“5-Nitro-2-([5-(trifluoromethyl)pyridin-2-yl]thio)benzaldehyde” is a chemical compound with the molecular formula C13H7F3N2O3S . It has an average mass of 328.267 Da and a monoisotopic mass of 328.012939 Da .


Synthesis Analysis

Trifluoromethylpyridines, such as the one in this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzaldehyde group attached to a nitro group and a pyridin-2-ylthio group, which in turn is attached to a trifluoromethyl group .


Physical And Chemical Properties Analysis

This compound has a boiling point of 447.4ºC at 760 mmHg and a density of 1.53g/cm3 .

Scientific Research Applications

Chemical Research and Development

This compound is primarily used in chemical R&D , particularly in the synthesis of complex organic molecules. Its unique structure, which includes a nitro group and a trifluoromethyl group, makes it a valuable intermediate in the design of new chemical entities with potential biological activity .

Pharmaceutical Research

In pharmaceutical research, this compound could be explored as a precursor in the synthesis of novel drug candidates. The presence of the trifluoromethyl group is particularly interesting since it’s known to improve the metabolic stability and bioavailability of pharmaceuticals .

Material Science

The compound’s ability to act as a ligand due to its pyridine ring can be utilized in material science for creating new metal-organic frameworks (MOFs). These MOFs could have applications in gas storage, separation technologies, or catalysis .

Agrochemical Synthesis

The nitro group in this compound suggests potential use in the synthesis of agrochemicals, such as pesticides or herbicides. Its reactivity could be harnessed to create compounds that target specific enzymes or receptors in pests .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic methods or spectrophotometric analyses, aiding in the detection and quantification of various substances .

Biological Studies

The compound’s structural features may be of interest in biological studies, particularly in understanding the interaction between small molecules and biological macromolecules. It could serve as a model compound in binding studies or in the development of probes for biological imaging .

Environmental Science

Due to its specific chemical properties, this compound could be used in environmental science research to study degradation processes or as a tracer in environmental fate studies of similar organic compounds .

Nanotechnology

Lastly, the compound could find applications in nanotechnology, where it might be used to modify the surface properties of nanoparticles, thus affecting their solubility, stability, and interaction with biological systems .

properties

IUPAC Name

5-nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O3S/c14-13(15,16)9-1-4-12(17-6-9)22-11-3-2-10(18(20)21)5-8(11)7-19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTLOJSDVQRZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)SC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381522
Record name 5-Nitro-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-([5-(trifluoromethyl)pyridin-2-yl]thio)benzaldehyde

CAS RN

680579-40-2
Record name 5-Nitro-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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